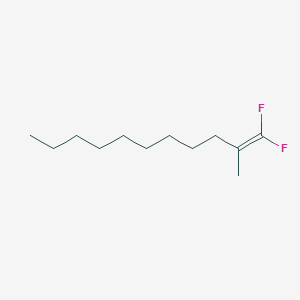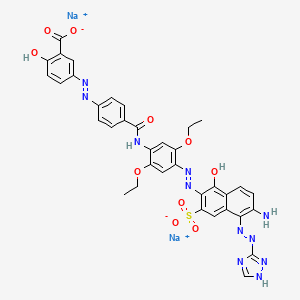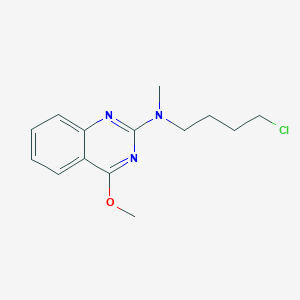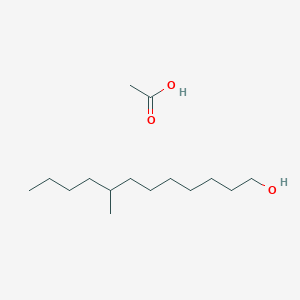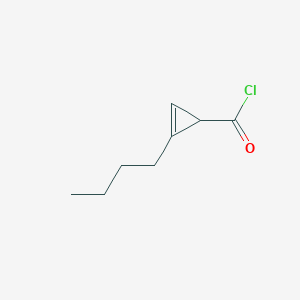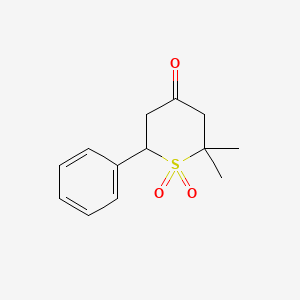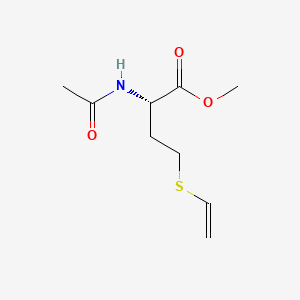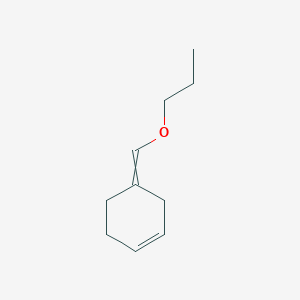![molecular formula C17H22N2O3 B14421653 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-2-yl)cyclohexane-1,3-dione is a complex organic compound known for its unique chemical structure and properties It contains a cyclohexane ring substituted with an ethoxyamino group, a pyridinyl group, and a butylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-2-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of a cyclohexane-1,3-dione derivative with an ethoxyamino compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(Ethoxyamino)butylidene]-5-(pyridin-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Ethoxyamino)butylidene]-5-[(2R)-2-(ethylsulfanyl)propyl]cyclohexane-1,3-dione
- 2-[1-(Ethoxyamino)butylidene]-5-[(3R)-oxolan-3-yl]cyclohexane-1,3-dione
Uniqueness
Compared to similar compounds, 2-[1-(Ethoxyamino)butylidene]-5-(pyridin-2-yl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of the pyridinyl group
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22N2O3/c1-3-7-14(19-22-4-2)17-15(20)10-12(11-16(17)21)13-8-5-6-9-18-13/h5-6,8-9,12,20H,3-4,7,10-11H2,1-2H3/b19-14+ |
InChI Key |
UVXPCQAAQQBQIS-XMHGGMMESA-N |
Isomeric SMILES |
CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2=CC=CC=N2)O |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)C2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
